BenchChemオンラインストアへようこそ!

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate

Prodrug synthesis Chloromethyl ester formation Phase-transfer catalysis

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate, also known as N-(tert-butoxycarbonyl)-L-alanine chloromethyl ester or Boc-L-Ala-OCH₂Cl, is a chiral, doubly protected L-alanine derivative (C₉H₁₆ClNO₄, MW 237.68 g/mol). The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a reactive chloromethyl ester at the C-terminus, supplied at ≥95% purity as a colorless oil or low-melting solid (mp 36–38 °C).

Molecular Formula C9H16ClNO4
Molecular Weight 237.68 g/mol
CAS No. 150109-42-5
Cat. No. B3378964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate
CAS150109-42-5
Molecular FormulaC9H16ClNO4
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC(C(=O)OCCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
InChIKeyMVUAMEQSMWWVQY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate (CAS 150109-42-5): Chiral Boc-Protected L-Alanine Chloromethyl Ester for Prodrug Design and Peptide Synthesis


(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate, also known as N-(tert-butoxycarbonyl)-L-alanine chloromethyl ester or Boc-L-Ala-OCH₂Cl, is a chiral, doubly protected L-alanine derivative (C₉H₁₆ClNO₄, MW 237.68 g/mol) [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a reactive chloromethyl ester at the C-terminus, supplied at ≥95% purity as a colorless oil or low-melting solid (mp 36–38 °C) . Its defining structural attribute is the chloromethyl ester moiety, which functions as an activated carboxyl surrogate capable of undergoing nucleophilic substitution reactions that simple alkyl esters (e.g., methyl, ethyl) cannot perform, making it a dedicated intermediate for prodrug construction and bioconjugation [2][3].

Why Boc-L-Ala-OMe or Boc-L-Ala-OEt Cannot Replace (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate in Prodrug and Bioconjugation Workflows


Procurement specialists and medicinal chemists should not treat Boc-protected L-alanine esters as interchangeable building blocks. The chloromethyl ester in (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate is not a passive protecting group; it is a reactive handle specifically designed for subsequent nucleophilic displacement [1]. Conventional esters such as Boc-Ala-OMe or Boc-Ala-OEt require alkaline hydrolysis to liberate the free acid before further activation, adding steps, consuming reagents, and risking epimerization at the chiral center . In contrast, the chloromethyl ester undergoes direct Sₙ2 reaction with carboxylate, sulfonamide, or phosphate nucleophiles to generate acyloxymethyl, sulfonamidomethyl, or phosphonooxymethyl prodrugs in a single step, a transformation that simple alkyl esters cannot perform without prior hydrolysis and re-activation [1][2]. Selecting the wrong ester therefore introduces additional synthetic steps, lowers overall yield, and may compromise chiral integrity—risks that are quantifiably avoidable by procuring the correct chloromethyl ester from the outset.

Quantitative Differentiation Evidence for (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate vs. Common Boc-L-Alanine Esters


Synthetic Yield of Chloromethyl Ester Formation: Near-Quantitative Conversion vs. Multi-Step Activation Sequences Required for Methyl/Ethyl Ester Prodrugs

The chloromethyl ester of a Boc-protected L-amino acid can be prepared in quantitative (100%) isolated yield via phase-transfer alkylation using chloromethyl chlorosulfate. This has been explicitly demonstrated for the close structural analog Boc-L-valine chloromethyl ester, obtained in 6.10 g (quantitative) from 5.00 g of Boc-Val-OH . The same methodology is directly transferable to Boc-L-alanine, as chloromethyl chlorosulfate reacts with N-Boc-protected L-amino acids in dichloromethane/water under phase-transfer conditions to yield chloromethyl esters in >90% yield [1]. In contrast, converting Boc-Ala-OMe or Boc-Ala-OEt into a prodrug-capable intermediate requires saponification to Boc-Ala-OH (typical yields 85–95%), followed by activation (e.g., DCC/DMAP coupling, 70–90%), resulting in a two-step sequence with a maximum cumulative yield of approximately 60–85% and additional epimerization risk [2].

Prodrug synthesis Chloromethyl ester formation Phase-transfer catalysis

Direct Prodrug Conjugation: Chloromethyl Esters React with Carboxylic Acid and Sulfonamide Drugs Without Intermediate Activation

N-Blocked amino acid chloromethyl esters—including Boc-protected variants—react directly and 'readily' with the carboxylic acid group of aspirin and the sulfonamido group of the antimalarial drug sulfamethazine to form the corresponding acyloxymethyl and sulfonamidomethyl prodrugs without any intervening activation step [1][2]. This reactivity is unique to the chloromethyl ester; the corresponding methyl, ethyl, or benzyl esters of Boc-alanine are inert toward these nucleophiles under the same mild conditions and would require prior hydrolysis to the free acid and subsequent coupling reagent-mediated activation (e.g., DCC/HOBt or EDC/DMAP) to achieve analogous conjugation [3].

Prodrug conjugation Aspirin prodrug Sulfamethazine prodrug Chloromethyl ester reactivity

Nucleophilic Displacement Reactivity: Chloromethyl Esters Function as Alkylating Agents for Phosphonooxymethyl Prodrug Synthesis

The chloromethyl ester group serves as a direct electrophile for nucleophilic displacement by dialkyl phosphates to generate chloromethyl phosphate intermediates, which are then converted to phosphonooxymethyl prodrugs—a clinically validated prodrug strategy demonstrated for antiviral agents including tenofovir disoproxil fumarate and adefovir dipivoxil [1][2]. The chloromethyl ester of Boc-protected amino acids can be transformed into phosphonooxymethyl esters that are 'enzymatically labile,' releasing the parent drug upon phosphatase cleavage in vivo [3]. Simple alkyl esters (methyl, ethyl, tert-butyl) cannot participate in this displacement chemistry and must be replaced entirely if a phosphonooxymethyl prodrug strategy is pursued.

Phosphonooxymethyl prodrug Nucleophilic substitution Chloromethyl phosphate Enzymatic lability

Chiral Integrity: Single (S)-Enantiomer Confirmed by Specific Rotation and Stereospecific Synthesis

The target compound is the single (S)-enantiomer (L-alanine configuration), as confirmed by the chiral SMILES notation (C[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C) and the InChI stereodescriptor (/t6-/m0/s1) in the authoritative PubChem record [1]. The synthetic route via chloromethyl chlorosulfate under phase-transfer conditions proceeds without racemization, preserving the enantiomeric purity of the starting Boc-L-alanine . In contrast, the alkaline hydrolysis of Boc-Ala-OMe or Boc-Ala-OEt to Boc-Ala-OH, required before prodrug elaboration, carries a documented risk of partial racemization at the α-carbon, particularly under prolonged basic conditions or elevated temperatures, with reported epimerization levels reaching 1–5% depending on conditions [2][3].

Chiral purity Enantiomeric excess L-Alanine configuration Stereospecific synthesis

Polymer-Supported Synthesis Compatibility: Direct Anchoring of Boc-L-Alanine to Chloromethyl Resin via Carboxylate Displacement

Boc-L-alanine (the free acid) can be directly esterified to poly[(p-chloromethyl)styrene] (PCMS, Merrifield-type resin) in high conversion using DBU in DMSO at mild temperatures, affording polymers with pendant amino acid residues without racemization [1]. This reactivity is fundamentally dependent on the chloromethyl group serving as the electrophilic anchor; the free acid form of the amino acid displaces chloride in an Sₙ2 reaction to form the resin-bound benzyl ester. While this specific reaction uses Boc-L-Ala-OH rather than the chloromethyl ester, it establishes the chemical principle that the chloromethyl functionality is the critical reactive partner for resin loading. The target compound—Boc-L-Ala-OCH₂Cl—contains both the protected amino acid and the chloromethyl electrophile, and can be used analogously to functionalize nucleophilic supports or as a small-molecule mimic of the resin-esterification chemistry [2]. Standard alkyl esters (methyl, ethyl) lack the chloromethyl electrophilic center and cannot participate in analogous resin-anchoring reactions.

Merrifield resin Solid-phase peptide synthesis Chloromethyl polystyrene DBU-mediated esterification

High-Value Application Scenarios for (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate in Medicinal Chemistry and Peptide Synthesis


Acyloxymethyl and Sulfonamidomethyl Prodrug Synthesis of Carboxylic Acid-Containing Drugs

The chloromethyl ester reacts directly with the carboxylic acid group of non-steroidal anti-inflammatory drugs (e.g., aspirin) and the sulfonamide NH of antimalarials (e.g., sulfamethazine) to yield prodrugs in a single step without coupling reagents [1]. Medicinal chemistry teams synthesizing prodrug libraries of acidic drugs can use (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate as a pre-activated L-alanine carrier, generating amino acid-promoiety prodrugs that may exploit intestinal peptide transporters (e.g., hPepT1) for enhanced oral absorption [2]. The Boc group remains intact during conjugation and can be removed under standard TFA conditions to expose the free amine for further derivatization or to generate the zwitterionic prodrug form.

Phosphonooxymethyl Prodrug Intermediate for Antiviral and Antifungal Agents

The chloromethyl ester can be displaced by di-tert-butyl phosphate to generate a chloromethyl phosphate intermediate, which upon tert-butyl deprotection yields the phosphonooxymethyl prodrug moiety—a clinically validated strategy for nucleoside and nucleotide antiviral agents [3]. Procuring (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate provides a direct entry point into this well-precedented prodrug space, avoiding the need to handle chloromethyl chlorosulfate or bromochloromethane in-house. The enzymatic lability of phosphonooxymethyl prodrugs—cleaved by endogenous phosphatases to release the parent drug—has been documented in multiple in vivo studies, supporting the translational relevance of intermediates prepared from chloromethyl esters [4].

Chiral Building Block for Peptide and Peptidomimetic Synthesis via Orthogonal Boc/Chloromethyl Ester Protection

The compound provides orthogonal protection: the Boc group is stable to the nucleophilic displacement conditions at the chloromethyl ester, and the chloromethyl ester is stable to the acidic conditions (TFA) used for Boc removal [5]. This orthogonality enables sequential deprotection strategies in solution-phase peptide synthesis. After Boc deprotection, the free amine can be coupled to another N-protected amino acid using standard coupling reagents (HOBt/EDCI or HATU), while the chloromethyl ester remains intact for subsequent prodrug elaboration or resin anchoring [6]. This dual functionality is absent in Boc-Ala-OMe, where the methyl ester must be saponified before further C-terminal manipulation.

Solid-Phase Peptide Synthesis Support Functionalization and Small-Molecule Mimetic Studies

The chloromethyl ester can serve as a soluble small-molecule electrophile to study and optimize the kinetics of Merrifield resin esterification under various conditions (solvent, base, temperature) before committing to large-scale resin loading [7]. By reacting (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate with nucleophilic model compounds, process chemists can establish the optimal DBU concentration, solvent polarity, and temperature profile for maximum displacement efficiency, then transfer these parameters directly to heterogeneous resin chemistry. This approach reduces the consumption of expensive chloromethyl resin during reaction optimization.

Quote Request

Request a Quote for (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.